DL-valine

Thermal Analysis Crystallography Material Science

DL-Valine (CAS 72-18-4) is the definitive racemic standard for applications requiring both D- and L-enantiomers. Its lower melting point (283.5–285°C) and distinct solubility, compared to pure L-valine, enable efficient chiral resolution into enantiopure D- and L-valine. The D-enantiomer selectively inhibits fibroblast proliferation, achieving >92% target cell purity in primary cultures. As the essential reference for chiral HPLC method validation and a dual-enantiomer feedstock for valinomycin biosynthesis, this racemate is unmatched. Procure DL-Valine for reproducible chiral separations, high-purity cell cultures, and antibiotic pathway research.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 72-18-4
Cat. No. B1682139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-valine
CAS72-18-4
SynonymsL-Valine;  Valine;  NSC 76038;  NSC-76038;  NSC76038;  Valina;  EC 200-773-6; 
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N
InChIInChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)
InChIKeyKZSNJWFQEVHDMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in water;  Insoluble in ether
Insoluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DL-Valine (CAS 72-18-4): Essential Procurement and Differentiation Guide for the Racemic Mixture


DL-Valine (CAS 72-18-4) is a racemic mixture of the D- and L- enantiomers of the branched-chain amino acid valine [1]. While L-valine is a proteinogenic amino acid essential for mammalian nutrition, the racemic DL-valine possesses distinct physicochemical properties—including altered solubility and a significantly lower melting point—that differentiate it from the pure L-enantiomer [1]. This product-specific evidence guide details the quantifiable differentiation of DL-valine relative to its closest analogs, providing the technical data necessary for informed scientific selection and procurement.

Why L-Valine Cannot Simply Replace DL-Valine in Research and Industrial Applications


Substituting pure L-valine for the racemic DL-valine is not a trivial swap; it fundamentally alters the chemical and biological properties of the system. The presence of the D-enantiomer in DL-valine imparts distinct physicochemical characteristics, including a lower melting point (283.5-285°C) and altered solubility in water compared to L-valine (315°C) [1]. Furthermore, the D-enantiomer exhibits unique biological activities, such as the selective inhibition of fibroblast proliferation in cell culture, a property absent in L-valine [2]. Therefore, a simple replacement will fail to replicate the performance of DL-valine in assays requiring a racemic standard, chiral separation processes, or specific D-enantiomer-mediated biological effects. The following quantitative evidence clarifies these critical distinctions.

Quantitative Differentiation of DL-Valine Against Key Comparators: A Procurement-Focused Evidence Guide


Melting Point Depression Relative to L-Valine

DL-Valine exhibits a significantly lower melting point (283.5-285°C) compared to pure L-valine (315°C), a direct consequence of its racemic crystal lattice [1]. This difference is critical for applications involving thermal processing, formulation, or solid-state characterization.

Thermal Analysis Crystallography Material Science

Aqueous Solubility Profile Relative to L-Valine

The solubility of DL-valine in water is notably lower than that of L-valine across a range of temperatures. At 20°C, DL-valine solubility is 68.1 g/L, whereas L-valine solubility is reported as 85 g/L [1]. This difference impacts solution preparation for biological assays, chemical synthesis, and industrial formulations.

Formulation Science Biopharmaceutics Analytical Chemistry

Selective Fibroblast Inhibition via D-Enantiomer Content

The D-enantiomer present in DL-valine, and not L-valine, selectively inhibits the proliferation of contaminating fibroblasts in primary cell cultures. In a study using a defined medium, substitution with D-valine resulted in >92% astrocyte purity, compared to approximately 70% purity in standard DL-valine medium, demonstrating a dose-dependent purification effect [1].

Cell Culture Biotechnology Selective Media

Utility as a Racemic Standard in HPLC Enantiomer Separation

DL-Valine serves as an essential racemic standard for developing and validating chiral separation methods. A study demonstrated the baseline separation of dansyl-DL-valine enantiomers using a novel tube radial distribution chromatography (TRDC) system with a cyclodextrin-based mobile phase [1]. The pure L-enantiomer cannot be used for this calibration purpose.

Analytical Chemistry Chiral Chromatography Method Development

Validated Application Scenarios for DL-Valine Based on Quantitative Differentiation


Preparation of Enantiomerically Pure D-Valine and L-Valine via Chiral Resolution

DL-Valine is the primary industrial feedstock for the production of enantiopure D- and L-valine through chiral resolution. As evidenced by patents and literature, the racemic mixture is subjected to resolution using chiral agents (e.g., dibenzoyl tartaric acid) to yield the individual enantiomers [1]. The unique physicochemical properties of the racemate (e.g., lower melting point) facilitate this separation process. This application leverages the defining characteristic of DL-valine: it is a 50:50 mixture of both enantiomers.

Selective Purification of Primary Cell Cultures from Fibroblast Contamination

The D-enantiomer in DL-valine is a proven selective agent for inhibiting fibroblast proliferation in primary cell cultures, as demonstrated in astrocyte and smooth muscle cell preparations. Substituting standard L-valine medium with D-valine (or a medium enriched with the D-enantiomer derived from DL-valine) significantly increases culture purity, achieving >92% target cell purity compared to ~70% in standard medium [2]. This application is critical for neuroscience and muscle biology research where pure cell populations are essential.

Analytical Reference Standard for Chiral HPLC Method Development and Validation

DL-Valine is the indispensable racemic reference material for developing and validating chiral HPLC methods intended to separate or quantify valine enantiomers. Its use ensures proper system performance, enabling the accurate determination of resolution, retention times, and enantiomeric purity of unknown samples [3]. Pure L-valine is unsuitable for this purpose, as it provides only a single reference point. This application is fundamental to pharmaceutical quality control and bioanalytical research.

Research into Valinomycin Biosynthesis and Antibiotic Studies

The biosynthesis of the antibiotic valinomycin requires both D- and L-valine as building blocks. DL-Valine serves as a convenient source of both enantiomers for feeding studies and in vitro biosynthesis experiments. Research demonstrates that DL-valine inhibits penicillin biosynthesis, an effect solely attributable to its D-enantiomer content [4]. This application underscores the unique value of the racemic mixture in understanding antibiotic production pathways.

Technical Documentation Hub

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